2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrrole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenyl with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloro group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(2,5-dimethylphenyl)ethanone: A simpler analog with similar reactivity.
2-chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, affecting its chemical properties.
1-(2,5-dimethylphenyl)-2-chloroethanone: Another analog with a different substitution pattern.
Uniqueness
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of both a pyrrole ring and a dimethylphenyl group
Biological Activity
2-Chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS Number: 568559-39-7) is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a chloro group and a pyrrole ring, which are known to influence its biological activity. The molecular formula is C₁₆H₁₈ClNO, with a molecular weight of 275.77 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.
- Receptor Agonism : It has been suggested that this compound might interact with dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and other neurophysiological processes.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. In particular:
- Dopamine Receptor Agonism : Studies have shown that certain analogs can selectively activate D3 dopamine receptors without significant activity at D2 receptors. This selectivity is crucial as it may reduce side effects associated with broader dopamine receptor agonists .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
Properties
Molecular Formula |
C16H18ClNO |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-6-11(2)15(7-10)18-12(3)8-14(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
InChI Key |
YXSCXFKTLKMZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)CCl)C |
Origin of Product |
United States |
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